
5-(Ethoxycarbonyl)naphthalene-1-boronic acid
Descripción general
Descripción
5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a chemical compound with the molecular formula C13H13BO4 . It is used in research and has a molecular weight of 244.05 g/mol . The compound is usually stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is 1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 .Chemical Reactions Analysis
Boronic esters, including 5-(Ethoxycarbonyl)naphthalene-1-boronic acid, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is an area of ongoing research .Physical And Chemical Properties Analysis
5-(Ethoxycarbonyl)naphthalene-1-boronic acid has a molecular weight of 244.05 g/mol . It is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
5-(Ethoxycarbonyl)naphthalene-1-boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with aryl halides in the presence of a palladium catalyst. This process is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Sensing Applications
Boronic acids, including 5-(Ethoxycarbonyl)naphthalene-1-boronic acid , are known for their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the design of sensors for carbohydrates, which are vital for diabetes monitoring, and for other analytes like fluoride and cyanide ions.
Biological Labelling and Protein Manipulation
The compound’s interaction with diols allows it to be used in biological labelling and protein manipulation . It can be conjugated to biomolecules to study biological processes or to modify proteins, which can be useful in understanding protein functions and interactions.
Separation Technologies
5-(Ethoxycarbonyl)naphthalene-1-boronic acid: can be incorporated into polymers or other materials used in chromatography for the separation of biomolecules, especially sugars and other diol-containing compounds . This application is crucial in both analytical and preparative biochemistry.
Therapeutic Development
The diol-complexing ability of boronic acids is also being explored for therapeutic applications. For instance, they can be used to develop prodrugs or as part of drug delivery systems that respond to the presence of certain biological molecules .
Electrophoresis of Glycated Molecules
In clinical diagnostics, 5-(Ethoxycarbonyl)naphthalene-1-boronic acid can be used to modify electrophoresis gels to separate glycated proteins and peptides, which are indicators of blood glucose levels over time .
Controlled Release Systems
The compound’s properties allow it to be used in the development of controlled release systems, such as insulin delivery devices. The boronic acid can respond to glucose levels, releasing insulin as needed .
Material Science
5-(Ethoxycarbonyl)naphthalene-1-boronic acid: can be used as a building block in the synthesis of novel materials, including organic electronic devices and light-emitting diodes (LEDs) . Its ability to form stable boronic esters makes it a versatile component in material chemistry.
Mecanismo De Acción
Target of Action
The primary target of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its storage temperature is recommended to be refrigerated , which suggests that it may have specific stability requirements.
Result of Action
The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature can affect its stability. Additionally, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
(5-ethoxycarbonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBPCFOMZMVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethoxycarbonyl)naphthalene-1-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



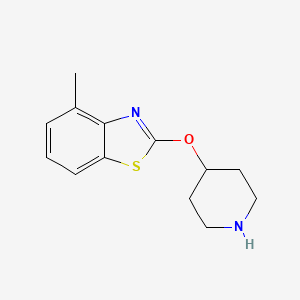
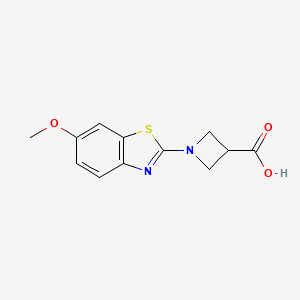
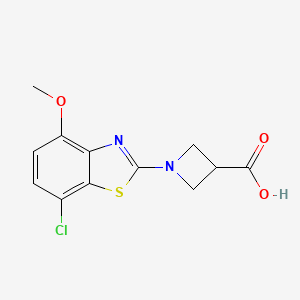
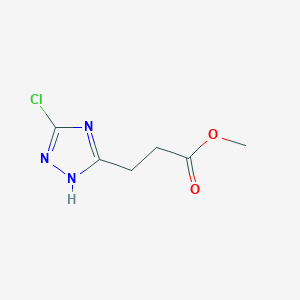

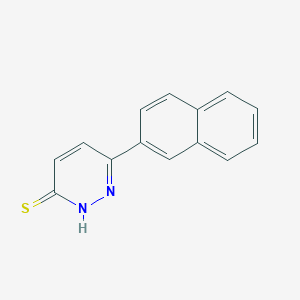

![2',5'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1425018.png)
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1425022.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)


![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)